molecular formula C11H11BrO2S B2658799 3-[(4-BROMOPHENYL)SULFANYL]PENTANE-2,4-DIONE CAS No. 314769-46-5

3-[(4-BROMOPHENYL)SULFANYL]PENTANE-2,4-DIONE

Cat. No.: B2658799
CAS No.: 314769-46-5
M. Wt: 287.17
InChI Key: IIAVGVCBFINMOC-UHFFFAOYSA-N
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Description

3-[(4-BROMOPHENYL)SULFANYL]PENTANE-2,4-DIONE is a chemical compound with the molecular formula C11H11BrO2S. It is known for its unique structure, which includes a bromophenyl group attached to a pentane-2,4-dione backbone via a sulfanyl linkage. This compound is utilized in various scientific research fields due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMOPHENYL)SULFANYL]PENTANE-2,4-DIONE typically involves the reaction of 4-bromoacetophenone with a suitable sulfanyl reagent under controlled conditions. One common method includes the use of sodium hydroxide as a base to facilitate the reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[(4-BROMOPHENYL)SULFANYL]PENTANE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-BROMOPHENYL)SULFANYL]PENTANE-2,4-DIONE is used in several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(4-BROMOPHENYL)SULFANYL]PENTANE-2,4-DIONE involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl linkage can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)sulfanyl]pentane-2,4-dione
  • 3-[(4-Methylphenyl)sulfanyl]pentane-2,4-dione
  • 3-[(4-Nitrophenyl)sulfanyl]pentane-2,4-dione

Uniqueness

3-[(4-BROMOPHENYL)SULFANYL]PENTANE-2,4-DIONE is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective activation or inhibition of specific pathways is desired .

Properties

IUPAC Name

3-(4-bromophenyl)sulfanylpentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2S/c1-7(13)11(8(2)14)15-10-5-3-9(12)4-6-10/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAVGVCBFINMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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